

Application Notes and Protocols for ML314 Administration in Mice

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Compound of Interest		
Compound Name:	ML120 analog 1	
Cat. No.:	B12365065	Get Quote

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Introduction

ML314 is a novel, brain-penetrant, non-peptidic small molecule that functions as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G-protein and β -arrestin signaling pathways, ML314 selectively activates the β -arrestin pathway without inducing the Gq-protein-coupled pathway responsible for calcium mobilization.[1][3] This unique pharmacological profile makes ML314 a valuable tool for investigating the therapeutic potential of biased agonism at the NTR1 receptor, particularly in the context of central nervous system disorders such as methamphetamine abuse.[3][4]

Data Presentation In Vivo Efficacy of ML314 in Rodent Models



Animal Model	Administration Route	Dose Range	Observed Effect	Reference
Dopamine Transporter Knockout Mice	Intraperitoneal (i.p.)	20 mg/kg	Attenuation of amphetamine-like	[5]
C57BL/6J Mice (Methamphetami ne-induced hyperlocomotion)	Intraperitoneal (i.p.)	10 - 30 mg/kg	Attenuation of methamphetamin e-induced hyperlocomotion	[5]
C57BL/6J Mice (Methamphetami ne-associated conditioned place preference)	Intraperitoneal (i.p.)	20 mg/kg	Reduction of methamphetamin e-associated conditioned place preference	[5]
Rats (Methamphetami ne self- administration)	Intraperitoneal (i.p.)	30 mg/kg	Blockade of methamphetamin e self- administration	[5]

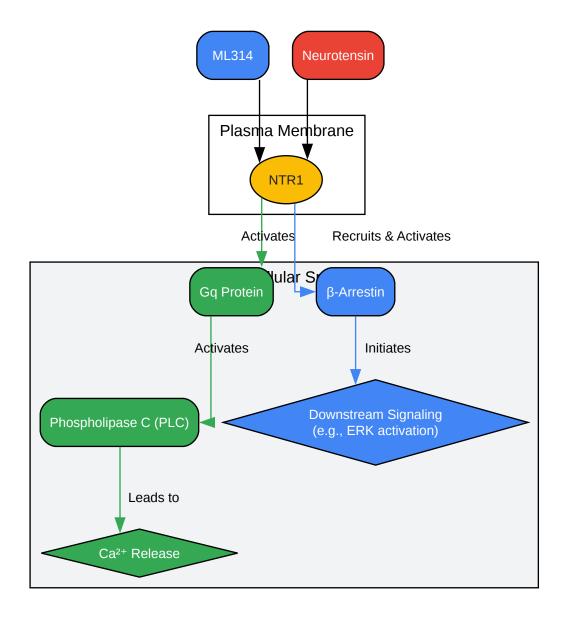
Physicochemical Properties of ML314

Property	Value	Reference
Molecular Formula	C24H28N4O3	[6]
Molecular Weight	420.5 g/mol	[6]
Purity	>98%	[6]
Solubility	Soluble in DMSO	[6]

Signaling Pathway



ML314 exhibits biased agonism at the NTR1 receptor. Upon binding, it induces a conformational change that favors the recruitment and activation of β -arrestin, while not productively coupling to the Gq protein. This selective activation of the β -arrestin pathway initiates a distinct downstream signaling cascade compared to the endogenous ligand, neurotensin.



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ML314 Biased Agonism at the NTR1 Receptor.

Experimental Protocols



Protocol 1: Formulation of ML314 for Intraperitoneal (i.p.) Injection in Mice

Objective: To prepare a solution of ML314 suitable for intraperitoneal administration in mice.

Materials:

- ML314 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Vortex mixer

Procedure:

- Prepare a stock solution of ML314 in DMSO. The concentration will depend on the final desired dose. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 μL/g, a 2.5 mg/mL solution is needed.[6]
- Prepare the vehicle solution. In a sterile microcentrifuge tube, mix the following components in the specified order, ensuring thorough mixing after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - o 5% Tween-80
 - 45% Sterile saline[5]



- Dissolve ML314 in the vehicle. Add the appropriate volume of the prepared vehicle to the pre-weighed ML314 powder to achieve the desired final concentration (e.g., 2.5 mg/mL).
- Vortex the solution thoroughly until it becomes a homogenous suspension.[6] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[7]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Objective: To administer the prepared ML314 solution to mice via intraperitoneal injection.

Materials:

- Prepared ML314 solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol
- · Gauze pads

Procedure:

- Restrain the mouse. Use a proper scruffing technique to securely immobilize the head and body.
- Position the mouse. Tilt the mouse's head slightly downwards to move the abdominal organs cranially.
- Identify the injection site. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[8][9]
- Disinfect the injection site with a gauze pad soaked in 70% ethanol.
- Insert the needle. With the bevel facing up, insert the needle at a 30-45 degree angle into the peritoneal cavity.[9]

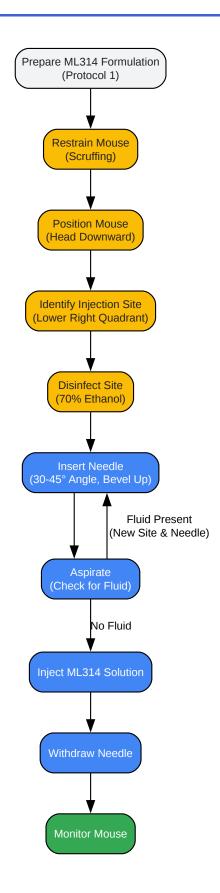
Methodological & Application





- Aspirate. Gently pull back the plunger to ensure that no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
- Inject the solution slowly and steadily.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any signs of distress or adverse reactions for at least 15-30 minutes post-injection.





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Workflow for Intraperitoneal Injection of ML314 in Mice.



Protocol 3: Methamphetamine-Induced Hyperlocomotion Assay

Objective: To evaluate the effect of ML314 on methamphetamine-induced hyperlocomotion in mice.

Materials:

- Male C57BL/6J mice
- Prepared ML314 solution
- Methamphetamine solution (in sterile saline)
- Vehicle control solution
- · Open-field activity chambers

Procedure:

- Habituation: Acclimate the mice to the testing room for at least 60 minutes. Then, place each
 mouse in an open-field activity chamber for a 30-minute habituation period.[6]
- Drug Administration:
 - Following habituation, administer either the vehicle or ML314 (10, 20, or 30 mg/kg, i.p.).
 - Return the mice to their home cages.
- Methamphetamine Challenge: After a 15-minute pretreatment period, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline to the mice.[5]
- Data Collection: Immediately place the mice back into the open-field chambers and record locomotor activity (e.g., total distance traveled, ambulatory time) for 60-120 minutes.[6]
- Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA).



Disclaimer

This document is intended for research use only. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are for guidance and may require optimization for specific experimental conditions.

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